2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
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Overview
Description
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfur-containing compounds, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas such as oncology, neurology, and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as modulation of signaling pathways, alteration of gene expression, or inhibition of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone shares similarities with other compounds that contain benzodioxin, triazole, or indole moieties. Examples include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C22H22N4O3S/c1-14-11-15-5-3-4-6-17(15)26(14)20(27)13-30-22-24-23-21(25(22)2)16-7-8-18-19(12-16)29-10-9-28-18/h3-8,12,14H,9-11,13H2,1-2H3 |
InChI Key |
FOSVJZMCKAHZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NN=C(N3C)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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